molecular formula C11H18N2O4 B2923953 Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate CAS No. 2377031-10-0

Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate

Cat. No. B2923953
CAS RN: 2377031-10-0
M. Wt: 242.275
InChI Key: MWBFUBRPZZSOFU-UHFFFAOYSA-N
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Description

“Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a carbamate group (N-CO-O), which is derived from carbamic acid and is commonly found in a variety of biological compounds and drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the carbamate group. The presence of the methoxyethyl group attached to the oxazole ring could potentially influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxazole ring could contribute to its aromaticity and stability, while the carbamate group could influence its polarity and reactivity .

Scientific Research Applications

Precursor for Foldamer Studies

The compound serves as a precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization. Its structure, characterized by an extended conformation, is stabilized by intermolecular hydrogen bonding, which is crucial for the study of foldamer structures and their potential applications in biomimicry and materials science (Abbas et al., 2009).

Building Block in Organic Synthesis

This chemical has been employed as a building block in organic synthesis, particularly in the preparation of N-(Boc)hydroxylamines from aldehydes, showcasing its utility in the synthesis of complex organic molecules (Guinchard et al., 2005).

Intermediate in Biologically Active Compounds

It acts as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), demonstrating its significance in the pharmaceutical industry for the development of new drugs (Zhao et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs containing a carbamate group work by interacting with enzymes in the body .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be explored for use in pharmaceuticals, given the prevalence of oxazole and carbamate groups in many medicinal compounds .

properties

IUPAC Name

tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)16-10(14)12-9-7-8(17-13-9)5-6-15-4/h7H,5-6H2,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBFUBRPZZSOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC(=C1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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